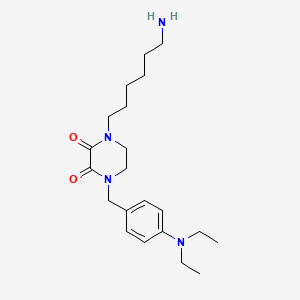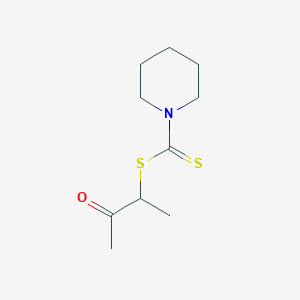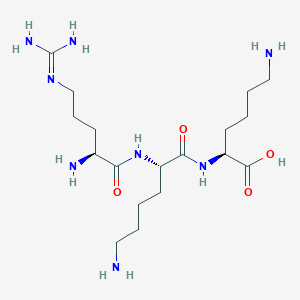![molecular formula C14H14N2S B14449224 N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-34-4](/img/structure/B14449224.png)
N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound with the molecular formula C14H14N2S. This compound is part of the thiourea family, which is characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4’-methyl[1,1’-biphenyl]-2-amine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired thiourea compound .
Another method involves the condensation of 4’-methyl[1,1’-biphenyl]-2-amine with carbon disulfide (CS2) in an aqueous medium. This reaction is typically carried out under basic conditions, using a base such as sodium hydroxide (NaOH) to facilitate the formation of the thiourea derivative .
Industrial Production Methods
Industrial production of N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines or alcohols
Substitution: Thiourea derivatives with different substituents
Applications De Recherche Scientifique
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition .
Comparaison Avec Des Composés Similaires
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea can be compared with other thiourea derivatives such as:
Thiourea (SC(NH2)2): The parent compound, which has a simpler structure and is widely used in organic synthesis.
N,N’-Dimethylthiourea: A derivative with two methyl groups attached to the nitrogen atoms, used as a reagent in organic synthesis.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom, known for its use as an enzyme inhibitor.
The uniqueness of N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea lies in its biphenyl structure, which imparts specific chemical and biological properties that differentiate it from other thiourea derivatives.
Propriétés
Numéro CAS |
76839-34-4 |
|---|---|
Formule moléculaire |
C14H14N2S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)phenyl]thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
Clé InChI |
METSRNZUJCVWCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=CC=C2NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
silane](/img/structure/B14449210.png)




